(R)-(+)-1,2-Epoxyheptane

Vue d'ensemble

Description

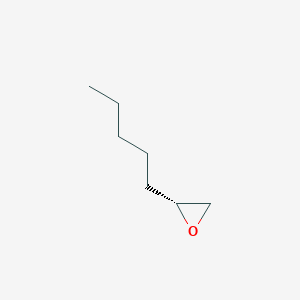

®-(+)-1,2-Epoxyheptane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. ®-(+)-1,2-Epoxyheptane is a chiral molecule, meaning it has a non-superimposable mirror image. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which in this case, is the first carbon atom in the heptane chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-(+)-1,2-Epoxyheptane can be synthesized through several methods. One common approach is the epoxidation of alkenes. For instance, ®-(+)-1,2-Epoxyheptane can be prepared by the epoxidation of ®-1-heptene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1,2-Epoxyheptane may involve the use of more scalable and cost-effective methods. One such method is the catalytic asymmetric epoxidation of alkenes using chiral catalysts. These catalysts can include chiral metal complexes or organocatalysts that facilitate the formation of the epoxide with high enantiomeric purity. The reaction conditions are optimized to achieve high yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

®-(+)-1,2-Epoxyheptane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

Reduction: The epoxide can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the epoxide can be further oxidized to form diols or other oxygen-containing compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as water, methanol, or ammonia can be used under acidic or basic conditions to open the epoxide ring.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

Oxidation: Strong oxidizing agents like osmium tetroxide (OsO4) can be used under controlled conditions.

Major Products

Diols: Formed from the hydrolysis of the epoxide.

Ethers: Formed from the reaction with alcohols.

Amino Alcohols: Formed from the reaction with amines.

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

(R)-(+)-1,2-Epoxyheptane is primarily utilized as a chiral building block in organic synthesis. Its unique stereochemistry allows for the construction of complex molecules through asymmetric synthesis. This capability is crucial in the production of pharmaceuticals and fine chemicals.

Reagent in Organic Transformations

The compound serves as a reagent in various organic transformations, facilitating reactions such as nucleophilic substitutions due to the strained three-membered ring structure of the epoxide. This reactivity enables the formation of diverse products depending on the nucleophile involved.

Biological Applications

Pharmaceutical Development

Research has indicated that this compound may interact with biological molecules, making it a candidate for pharmaceutical development. Its potential therapeutic properties are being investigated, particularly in relation to its role as an intermediate in synthesizing active pharmaceutical ingredients.

Protease Inhibition Studies

Epoxides like this compound have shown promise as protease inhibitors, which could be beneficial in treating diseases such as cancer and viral infections . The compound's ability to form covalent bonds with enzymes may enhance its efficacy in therapeutic applications.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed in producing fine chemicals and agrochemicals. Its role as a precursor in synthesizing polymers and resins further underscores its versatility in chemical manufacturing.

Biocatalytic Processes

Recent studies have explored biocatalytic methods for producing this compound using microorganisms like Kocuria rhizophila. This environmentally friendly approach demonstrates high enantioselectivity and broad substrate specificity for alkenes, showcasing the compound's potential for sustainable production methods .

Environmental Impact

Atmospheric Chemistry Studies

The atmospheric oxidation kinetics of this compound have been investigated to understand its behavior in environmental contexts. Studies indicate that epoxides can significantly influence atmospheric chemistry and climate change through their reactions with hydroxyl radicals . Understanding these interactions is crucial for assessing the environmental impact of such compounds.

Data Tables

| Substrate | Product | Yield (mM) | Enantiomeric Excess (%) |

|---|---|---|---|

| 1-Heptene | (S)-1,2-Epoxyheptane | 88.3 | 84.2 |

| 6-Chloro-1-hexene | (S)-1,2-Epoxy-6-chlorohexane | 246.5 | 95.5 |

Case Studies

- Biocatalysis Development : A study demonstrated the use of Kocuria rhizophila expressing styrene monooxygenase for the efficient production of (S)-epoxyalkanes from linear alkenes. This biocatalytic system achieved higher yields compared to traditional methods and exhibited broad substrate specificity .

- Pharmaceutical Research : Investigations into the protease inhibitory properties of various epoxides have highlighted their potential therapeutic roles against diseases like cancer and viral infections. The structural characteristics of this compound contribute to its efficacy in these applications .

Mécanisme D'action

The mechanism of action of ®-(+)-1,2-Epoxyheptane involves its ability to undergo nucleophilic substitution reactions. The strained three-membered ring of the epoxide is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparaison Avec Des Composés Similaires

®-(+)-1,2-Epoxyheptane can be compared with other epoxides such as (S)-(-)-1,2-Epoxyheptane, ®-(+)-1,2-Epoxybutane, and ®-(+)-1,2-Epoxyhexane. These compounds share similar structural features but differ in the length of the carbon chain or the configuration of the chiral center. The uniqueness of ®-(+)-1,2-Epoxyheptane lies in its specific chiral configuration and its applications in asymmetric synthesis.

List of Similar Compounds

- (S)-(-)-1,2-Epoxyheptane

- ®-(+)-1,2-Epoxybutane

- ®-(+)-1,2-Epoxyhexane

Activité Biologique

(R)-(+)-1,2-Epoxyheptane is a chiral epoxide that has garnered interest due to its potential biological activities, particularly in the context of enzymatic reactions and mutagenicity. This article explores its biological activity, including mutagenic effects, biocatalytic applications, and environmental degradation pathways.

- Chemical Formula : CHO

- Molecular Weight : 114.19 g/mol

- Structure : Epoxide group contributes to its reactivity and biological interactions.

Mutagenicity Studies

Mutagenicity refers to the capacity of a substance to induce mutations in the genetic material of organisms. Various studies have assessed the mutagenic potential of this compound using the Ames test and other methodologies.

Ames Test Results

The Ames test is a widely used method for screening the mutagenic potential of compounds. In studies involving epoxides, including this compound, results indicated varying degrees of mutagenicity:

| Compound | Test System | Result | Reference |

|---|---|---|---|

| This compound | Salmonella typhimurium TA100 | Positive (with S9) | |

| 1,2-Epoxybutane | Various strains | Positive | |

| 1-Heptene | E. coli WP2 uvrA– | Weakly positive |

These results suggest that this compound can act as a direct-acting alkylating agent, potentially leading to DNA damage and mutations in bacterial systems.

Biocatalytic Applications

Recent advances in biocatalysis have highlighted the use of microorganisms for the production of optically pure epoxides. The enzyme styrene monooxygenase from Rhodococcus sp. has been shown to effectively convert alkenes into their corresponding epoxides.

Production of this compound

Research demonstrated that when 1-heptene was used as a substrate in a biphasic reaction system with Kocuria rhizophila, significant amounts of this compound were produced:

This biocatalytic process offers an environmentally friendly alternative for synthesizing this compound with high enantiomeric purity.

Environmental Degradation

The degradation pathways of this compound have been studied in various microbial systems. Bacteria capable of degrading aliphatic hydrocarbons have been shown to utilize epoxides as intermediates.

Pathways Involving Microbial Metabolism

- Initial Oxidation : Microorganisms such as Pseudomonas species can oxidize alkenes to form epoxides.

- Subsequent Reactions : These epoxides can be further metabolized through hydrolysis or ring-opening reactions leading to alcohols and acids.

Case Study 1: Mutagenicity Assessment

A study evaluated the mutagenic effects of various epoxides, including this compound. The findings indicated that exposure led to increased mutation rates in specific bacterial strains under both metabolic activation conditions and non-activated conditions.

Case Study 2: Biocatalytic Production

Another research effort focused on optimizing the production of this compound using genetically engineered strains of Kocuria rhizophila. The study highlighted improvements in yield and enantiomeric excess through tailored growth conditions and substrate selection.

Propriétés

IUPAC Name |

(2R)-2-pentyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFYYYCFRVWBK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110549-07-0 | |

| Record name | (R)-(+)-1,2-Epoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.